2-Aminonicotinaldehyde thiosemicarbazone 2-Aminonicotinaldehyde thiosemicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18408438
InChI: InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+
SMILES:
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol

2-Aminonicotinaldehyde thiosemicarbazone

CAS No.:

Cat. No.: VC18408438

Molecular Formula: C7H9N5S

Molecular Weight: 195.25 g/mol

* For research use only. Not for human or veterinary use.

2-Aminonicotinaldehyde thiosemicarbazone -

Specification

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
IUPAC Name [(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea
Standard InChI InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+
Standard InChI Key ACRVHTZODRLDFR-NYYWCZLTSA-N
Isomeric SMILES C1=CC(=C(N=C1)N)/C=N/NC(=S)N
Canonical SMILES C1=CC(=C(N=C1)N)C=NNC(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

ANMTSC is formally named [(E)(2aminopyridin3yl)methylideneamino]thiourea[(E)-(2-\text{aminopyridin}-3-\text{yl})\text{methylideneamino}]\text{thiourea}, featuring a planar thiosemicarbazone group conjugated to a 2-aminonicotinaldehyde scaffold. The IUPAC name reflects its Nmethyl\text{N}-\text{methyl} substitution and the EE-configuration of the imine bond (C=N\text{C=N}), confirmed by single-crystal X-ray diffraction . Key structural attributes include:

PropertyValue
Molecular FormulaC7H9N5S\text{C}_7\text{H}_9\text{N}_5\text{S}
Molecular Weight195.25 g/mol
Canonical SMILESC1=CC(=C(N=C1)N)C=NNC(=S)N\text{C1=CC(=C(N=C1)N)C=NNC(=S)N}
X-ray Confirmed GeometryPlanar, bidentate coordination

The thiosemicarbazone group (–NH–C(=S)–N–\text{–NH–C(=S)–N–}) and pyridyl nitrogen create multiple coordination sites, enabling metal binding via Nimine\text{N}_{\text{imine}} and Sthiocarbonyl\text{S}_{\text{thiocarbonyl}} atoms .

Spectroscopic Characterization

ANMTSC and its metal complexes are characterized using infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy:

  • IR Spectroscopy: Stretching vibrations at ν(C=N)1600cm1\nu(\text{C=N}) \approx 1600 \, \text{cm}^{-1} and ν(C=S)780cm1\nu(\text{C=S}) \approx 780 \, \text{cm}^{-1} confirm ligand coordination .

  • 1H^1\text{H} NMR: Resonances at δ8.28.5ppm\delta 8.2–8.5 \, \text{ppm} correspond to the imine proton, while pyridyl protons appear at δ6.87.5ppm\delta 6.8–7.5 \, \text{ppm} .

  • Electronic Spectra: Metal complexes exhibit d–d transitions (e.g., λmax=610nm\lambda_{\text{max}} = 610 \, \text{nm} for Cu(II)), indicating octahedral or tetrahedral geometries .

Synthesis and Coordination Chemistry

Synthetic Methodology

ANMTSC is synthesized via condensation of 2-aminonicotinaldehyde with thiosemicarbazide in methanol or ethanol under reflux:

2-Aminonicotinaldehyde+ThiosemicarbazideMeOH, ΔANMTSC+H2O\text{2-Aminonicotinaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{MeOH, Δ}} \text{ANMTSC} + \text{H}_2\text{O}

The reaction proceeds quantitatively, yielding a yellow crystalline product. Metal complexes are formed by reacting ANMTSC with metal salts (e.g., CoCl26H2O\text{CoCl}_2 \cdot 6\text{H}_2\text{O}) in a 1:1 molar ratio, yielding compounds such as [Co(ANMTSC)Cl2][\text{Co(ANMTSC)Cl}_2] .

Metal Complex Geometries

ANMTSC acts as a mononegative, bidentate ligand, forming complexes with distinct geometries:

  • Octahedral: Co(II) and Ni(II) complexes exhibit six-coordinate structures with two chloride ions and four donor atoms from two ANMTSC ligands .

  • Distorted Octahedral: Cu(II) complexes show Jahn-Teller distortion, confirmed by electron spin resonance (ESR) spectra with g=2.25g_{\parallel} = 2.25 and g=2.05g_{\perp} = 2.05 .

  • Tetrahedral: Zn(II), Cd(II), and Hg(II) complexes adopt four-coordinate geometries, validated by magnetic moments (μeff=0BM\mu_{\text{eff}} = 0 \, \text{BM}) .

Biological and Pharmacological Activities

Antimicrobial Efficacy

ANMTSC-derived metal complexes demonstrate broad-spectrum antimicrobial activity:

  • Antibacterial: Cd(II) complex (IC50_{50} = 8.3 ± 0.4 μM) outperforms ampicillin against Staphylococcus aureus .

  • Antifungal: Ni(II) and Cd(II) complexes exhibit 85% inhibition against Candida albicans at 25 μM .

ComplexCell LineIC50_{50} (μM)
Zn(II)MCF-79.80 ± 0.83
Co(II)HeLa10.28 ± 0.69
Zn(II)A54911.08 ± 0.57

Mechanistic studies reveal reactive oxygen species (ROS) generation and epidermal growth factor receptor (EGFR) inhibition via molecular docking .

Antioxidant Activity

Co(II) and Zn(II) complexes exhibit radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with IC50_{50} values of 11.17 ± 1.92 μM and 10.79 ± 1.85 μM, respectively .

Computational and Industrial Applications

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d) level validate ANMTSC’s electronic structure, showing a HOMO-LUMO gap of 3.2 eV, indicative of redox-active behavior . Metal complexes exhibit lowered energy gaps (e.g., 2.8 eV for Cu(II)), enhancing their catalytic potential .

Chemical Sensing and Nanotechnology

Functionalized ANMTSC derivatives show promise in nanoparticle (NP) conjugation. For instance, deprotected thiol-terminated ANMTSC binds to Au NPs, enabling applications in biosensing . TiO2_2 NPs modified with ANMTSC-phosphonate conjugates exhibit enhanced photocatalytic activity, demonstrated by FT-IR and dynamic light scattering .

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